Cas no 16361-24-3 (5-chloro-1-benzothiophene-3-carboxylic acid)
5-chloro-1-benzothiophene-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-Chlorobenzo[b]thiophene-3-carboxylic acid
- 5-chloro-1-benzothiophene-3-carboxylic acid
- 5-Chloro-benzo[b]thiophene-3-carboxylic acid
- 5-CHLRO-BENZO[B]THIOPHENE-3-CARBOXYLIC ACID
- Benzo[b]thiophene-3-carboxylicacid, 5-chloro-
- 5-Chlorbenzo<b>thiophen-3-carbonsaeure
- 5-chlorobenzo[b]thiophen-3-carboxylic acid
- 5-chlorobenzothiophene-3-carboxylic acid
- RARECHEM AL BO 0996
- 5-CHLRO-BENZO[B]THIOPHENE-3-CARBOXYLICACID
- 5-Chloro-benzo[b]thiophene-3-carboxylic acid ,97%
- FT-0637357
- SCHEMBL2650447
- MFCD00052301
- AKOS000216208
- CS-0205951
- AS-67207
- EN300-101837
- BP-13252
- 5-chloro-benzo[b]thiophene-3-carboxylic acid, AldrichCPR
- A810492
- RTBIQTHYQWFIAO-UHFFFAOYSA-N
- 16361-24-3
- F81421
- W-205927
- DTXSID60383225
- Benzo[b]thiophene-3-carboxylic acid, 5-chloro-
- 5-Chlorobenzo[b]thiophene-3-carboxylicacid
-
- MDL: MFCD00052301
- Inchi: 1S/C9H5ClO2S/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12)
- InChI Key: RTBIQTHYQWFIAO-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(C(=O)O)=CS2
Computed Properties
- Exact Mass: 211.97000
- Monoisotopic Mass: 211.97
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.1
- Topological Polar Surface Area: 65.5A^2
Experimental Properties
- Density: 1.5±0.1 g/cm3
- Melting Point: 286 °C
- Boiling Point: 233.9±40.0 °C at 760 mmHg
- Flash Point: 95.3±27.3 °C
- Refractive Index: 1.719
- PSA: 65.54000
- LogP: 3.25290
- Vapor Pressure: 0.1±0.5 mmHg at 25°C
5-chloro-1-benzothiophene-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38-36-22
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Safety Term:S26-36/37/39
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-chloro-1-benzothiophene-3-carboxylic acid Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-chloro-1-benzothiophene-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM161892-5g |
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16361-24-3 | 95% | 5g |
$410 | 2021-06-17 | |
| Apollo Scientific | OR322431-250mg |
5-Chloro-benzo[b]thiophene-3-carboxylic acid |
16361-24-3 | 250mg |
£118.00 | 2024-05-24 | ||
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16361-24-3 | 95% | 5g |
$*** | 2023-03-31 | |
| abcr | AB170361-1 g |
5-Chloro-benzo[b]thiophene-3-carboxylic acid, 95%; . |
16361-24-3 | 95% | 1g |
€118.50 | 2023-05-20 | |
| eNovation Chemicals LLC | D763268-1g |
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| eNovation Chemicals LLC | D763268-5g |
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| Enamine | EN300-101837-0.1g |
5-chloro-1-benzothiophene-3-carboxylic acid |
16361-24-3 | 95% | 0.1g |
$39.0 | 2023-10-28 | |
| Enamine | EN300-101837-0.25g |
5-chloro-1-benzothiophene-3-carboxylic acid |
16361-24-3 | 95% | 0.25g |
$55.0 | 2023-10-28 | |
| Enamine | EN300-101837-0.5g |
5-chloro-1-benzothiophene-3-carboxylic acid |
16361-24-3 | 95% | 0.5g |
$100.0 | 2023-10-28 | |
| Enamine | EN300-101837-1.0g |
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$156.0 | 2023-06-10 |
5-chloro-1-benzothiophene-3-carboxylic acid Suppliers
5-chloro-1-benzothiophene-3-carboxylic acid Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 5-chloro-1-benzothiophene-3-carboxylic acid
5-Chloro-1-Benzothiophene-3-Carboxylic Acid (CAS No. 16361-24-3): A Comprehensive Overview
5-Chloro-1-benzothiophene-3-carboxylic acid (CAS No. 16361-24-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique benzothiophene core and carboxylic acid functionality, exhibits a range of biological and chemical properties that make it a valuable building block in the development of novel pharmaceuticals and advanced materials.
The benzothiophene scaffold is a well-known heterocyclic structure that has been extensively studied for its potential in drug discovery. The presence of the carboxylic acid group in 5-chloro-1-benzothiophene-3-carboxylic acid adds an additional layer of complexity and reactivity, making it an attractive candidate for various synthetic transformations and derivatizations. Recent research has highlighted the importance of this compound in the synthesis of bioactive molecules, particularly those with anti-inflammatory, anticancer, and antiviral properties.
In the realm of medicinal chemistry, 5-chloro-1-benzothiophene-3-carboxylic acid has been explored as a key intermediate in the development of novel therapeutics. One notable application is its use in the synthesis of COX-2 inhibitors, which are widely used to treat inflammatory conditions such as arthritis. The chloro substituent on the benzothiophene ring provides a handle for further functionalization, allowing chemists to fine-tune the pharmacological properties of the resulting compounds. For instance, recent studies have shown that derivatives of 5-chloro-1-benzothiophene-3-carboxylic acid can exhibit enhanced selectivity and reduced side effects compared to existing COX-2 inhibitors.
Beyond its medicinal applications, 5-chloro-1-benzothiophene-3-carboxylic acid has also found utility in materials science. The compound's ability to form stable coordination complexes with various metal ions makes it a promising candidate for the development of luminescent materials and sensors. Research in this area has demonstrated that 5-chloro-1-benzothiophene-3-carboxylic acid can be used to create highly sensitive and selective sensors for detecting metal ions in environmental and biological samples. Additionally, the compound's photophysical properties have been exploited in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
The synthesis of 5-chloro-1-benzothiophene-3-carboxylic acid typically involves multi-step processes that leverage well-established synthetic methodologies. One common approach is to start with 2-bromobenzenethiol and undergo a series of reactions including bromination, cyclization, and carboxylation to obtain the desired product. Recent advancements in catalytic methods have significantly improved the efficiency and yield of these syntheses, making 5-chloro-1-benzothiophene-3-carboxylic acid more accessible for large-scale production.
From a safety perspective, handling 5-chloro-1-benzothiophene-3-carboxylic acid requires adherence to standard laboratory protocols to ensure the well-being of researchers and technicians. While not classified as a hazardous material, proper personal protective equipment (PPE) should be worn during handling to prevent skin contact and inhalation. Additionally, storage conditions should be carefully controlled to maintain the stability and purity of the compound.
In conclusion, 5-chloro-1-benzothiophene-3-carboxylic acid (CAS No. 16361-24-3) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique structural features and reactivity make it an invaluable tool for researchers working on the development of new drugs and advanced materials. As ongoing research continues to uncover new applications and properties, 5-chloro-1-benzothiophene-3-carboxylic acid is poised to play an increasingly important role in various scientific disciplines.
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